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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597457

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for
the labeling of nanoparticles for a wide range of biomedical applications, including in vitro and
in vivo imaging. Its two sulfonate groups confer high agueous solubility, preventing aggregation
and improving biocompatibility of the labeled nanoparticles. The terminal alkyne group allows
for efficient and specific covalent attachment to azide-functionalized nanopatrticles via
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of "click chemistry."
This reaction is highly efficient, bioorthogonal, and proceeds under mild conditions, making it
an excellent choice for conjugating sensitive biological and nanomaterials.

These application notes provide detailed protocols for the conjugation of DiSulfo-Cy5 alkyne
to azide-modified nanopatrticles, purification and characterization of the resulting fluorescent
nanoparticles, and their application in cellular and whole-body imaging.

Properties of DiSulfo-Cy5 Alkyne

A summary of the key quantitative properties of DiSulfo-Cy5 alkyne is presented in the table
below. These properties make it a robust fluorescent probe for demanding imaging
applications.
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Property Value Reference(s)
Excitation Maximum (Aex) ~646 nm [1112]
Emission Maximum (Aem) ~662 nm [1][2]
Molar Extinction Coefficient ~271,000 cm~tM—1 [1]
Fluorescence Quantum Yield

~0.28 [1]
(P)
Molecular Weight ~701.8 g/mol [1]
Solubility Water, DMSO, DMF [1]

Experimental Protocols
Nanoparticle Functionalization with Azide Groups

Prior to conjugation with DiSulfo-Cy5 alkyne, the nanoparticles must be functionalized with
azide groups. Below are example protocols for silica and polymer-based nanopatrticles.

a) Azide Functionalization of Silica Nanoparticles

This protocol describes the surface modification of silica nanoparticles with (3-
azidopropyl)triethoxysilane (APTES).

e Materials:

o Silica nanoparticles

o (3-azidopropyl)triethoxysilane (APTES)

o Anhydrous toluene or ethanol

o Ammonia solution (for catalysis, if needed)
e Procedure:

o Disperse the silica nanoparticles in anhydrous toluene or ethanol at a concentration of 1-
10 mg/mL.
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o Add APTES to the nanoparticle suspension. A common starting point is a 10-50 fold molar
excess of APTES relative to the estimated number of surface silanol groups.

o The reaction can be allowed to proceed at room temperature for 12-24 hours or can be
accelerated by heating to 60-80°C for 2-4 hours. A small amount of ammonia can be
added to catalyze the reaction.

o After the reaction, centrifuge the nanoparticles to pellet them and remove the supernatant.

o Wash the nanoparticles extensively with the reaction solvent (toluene or ethanol) followed
by deionized water to remove unreacted silane. This can be done through repeated
centrifugation and redispersion cycles.

o Finally, resuspend the azide-functionalized silica nanopatrticles in the desired buffer for the
subsequent click chemistry reaction.

b) Azide Functionalization of Polymer Nanoparticles

This protocol is a general guideline for introducing azide groups onto polymer nanopatrticles
that have suitable functional groups (e.g., carboxylic acids, amines, or hydroxyls). This example
focuses on EDC/NHS coupling of an azide-containing amine to carboxylated nanopatrticles.

o Materials:

o Carboxylated polymer nanoparticles (e.g., PLGA, polystyrene)

o

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

[¢]

N-Hydroxysuccinimide (NHS)

[¢]

Azido-PEG-amine or other azide-containing primary amine

[e]

Activation Buffer (e.g., MES buffer, pH 6.0)

o

Quenching solution (e.g., hydroxylamine or Tris buffer)

e Procedure:
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o Disperse the carboxylated nanoparticles in the activation buffer.

o Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
Incubate for 15-30 minutes at room temperature.

o Add the azide-containing amine to the activated nanoparticle suspension. Allow the
reaction to proceed for 2-4 hours at room temperature with gentle mixing.

o Quench the reaction by adding the quenching solution.

o Purify the azide-functionalized nanopatrticles from unreacted reagents using methods such
as dialysis or size exclusion chromatography.

Conjugation of DiSulfo-Cy5 Alkyne to Azide-
Functionalized Nanoparticles via CUAAC

This protocol outlines the copper-catalyzed click chemistry reaction to conjugate DiSulfo-Cy5
alkyne to the azide-functionalized nanoparticles.

e Materials:
o Azide-functionalized nanopatrticles
o DiSulfo-Cy5 alkyne
o Copper(ll) sulfate (CuSOa)
o Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA) as a copper-stabilizing ligand. THPTA is recommended for
aqueous reactions.

o Reaction buffer (e.g., PBS, pH 7.4)
o Deionized water

o Nitrogen or Argon gas (optional, but recommended)
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e Procedure:

o Prepare stock solutions:

DiSulfo-Cy5 alkyne: 1-10 mM in deionized water or DMSO.

CuSO0s4: 10-100 mM in deionized water.

Sodium ascorbate: 100-500 mM in deionized water (prepare fresh).

THPTA/TBTA: 20-200 mM in deionized water or DMSO.

o In a reaction vessel, add the azide-functionalized nanoparticles suspended in the reaction
buffer.

o Add DiSulfo-Cy5 alkyne to the nanopatrticle suspension. The molar ratio of dye to
nanoparticle will depend on the desired labeling density and should be optimized. A
starting point is a 5-20 fold molar excess of the dye.

o Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
o Add CuSOas to the reaction mixture.

o (Optional) Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to
remove oxygen, which can oxidize the Cu(l) catalyst.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

o Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring,
protected from light.

o The final product is the DiSulfo-Cy5-conjugated nanopatrticles.
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Caption: Workflow for DiSulfo-Cy5 alkyne nanoparticle conjugation.

Purification of DiSulfo-Cy5-Conjugated Nanoparticles

Purification is a critical step to remove unreacted dye and reaction components.
e Dialysis:

o Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff
(MWCO) that retains the nanoparticles but allows small molecules to pass through (e.g.,
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10-50 kDa).

o Perform dialysis against a large volume of deionized water or PBS with several buffer
changes over 24-48 hours.[3][4]

e Size Exclusion Chromatography (SEC):

o Pack a column with an appropriate size exclusion resin that separates the large
nanoparticles from smaller molecules.

o Load the reaction mixture onto the column and elute with a suitable buffer.

o Collect the fractions containing the fluorescently labeled nanoparticles, which will elute
first.

Characterization of DiSulfo-Cy5-Conjugated
Nanoparticles

e UV-Vis Spectroscopy:

o Confirm the successful conjugation by observing the absorbance spectrum of the purified
nanoparticles. The spectrum should show the characteristic absorbance peak of DiSulfo-
Cy5 at ~646 nm in addition to any nanoparticle-specific absorbance.

o Fluorospectrometry:

o Measure the fluorescence emission spectrum of the conjugated nanoparticles (excitation
at ~646 nm) to confirm the presence of the fluorescent dye.

e Dynamic Light Scattering (DLS):

o Measure the size and size distribution of the nanoparticles before and after conjugation to
ensure that the process did not cause significant aggregation.

o Quantification of Dye-to-Nanoparticle Ratio:

o This can be estimated using UV-Vis spectroscopy by measuring the absorbance of the dye
and relating it to the concentration of the nanoparticles. The nanoparticle concentration
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can be determined by methods like inductively coupled plasma mass spectrometry (ICP-
MS) for metallic nanoparticles or by dry weight for polymeric nanoparticles.

Application in Imaging
In Vitro Cellular Imaging

This protocol describes the use of DiSulfo-Cy5-conjugated nanoparticles for imaging of cells in
culture.

o Materials:
o DiSulfo-Cy5-conjugated nanoparticles
o Cell culture medium
o Cells of interest plated on a suitable imaging dish or slide
o Phosphate-buffered saline (PBS)
o Fixative (e.g., 4% paraformaldehyde) (optional)
o Nuclear counterstain (e.g., DAPI) (optional)

o Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620-650 nm,
Emission: 660-710 nm).

e Procedure:
o Culture cells to the desired confluency.

o Dilute the DiSulfo-Cy5-conjugated nanoparticles to the desired concentration in cell culture
medium. The optimal concentration should be determined empirically but can range from
10-100 pg/mL.

o Remove the existing medium from the cells and add the medium containing the
nanoparticles.
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o Incubate the cells with the nanoparticles for a specific period (e.g., 1-24 hours) at 37°C in
a COz incubator.

o After incubation, wash the cells three times with PBS to remove non-internalized
nanoparticles.

o (Optional) Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
o (Optional) Counterstain the cell nuclei with DAPI.

o Image the cells using a fluorescence microscope.

:

Incubate Cells with
Nanoparticles (1-24h)

Optional: Fix and

. For live cell imagin
Counterstain ging
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Caption: Workflow for in vitro cellular imaging.

In Vivo Animal Imaging

This protocol provides a general workflow for in vivo imaging of DiSulfo-Cy5-conjugated
nanoparticles in a mouse model.[5][6][7][8]

e Materials:
o DiSulfo-Cy5-conjugated nanoparticles in a sterile, biocompatible buffer (e.g., sterile PBS)
o Animal model (e.g., tumor-bearing mouse)
o Anesthesia (e.g., isoflurane)
o In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging.
e Procedure:
o Anesthetize the animal using isoflurane.
o Acquire a baseline pre-injection image to determine the level of autofluorescence.

o Administer the DiSulfo-Cy5-conjugated nanoparticles via the desired route (e.qg.,
intravenous injection). The dose will depend on the nanoparticle formulation and should be
optimized.

o Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours)
to monitor the biodistribution of the nanoparticles.[5]

o After the final imaging time point, the animal can be euthanized, and major organs and
tumors can be excised for ex vivo imaging to confirm the in vivo findings and perform more
sensitive quantification.[5][8]

o Analyze the images by drawing regions of interest (ROIs) over the target tissue (e.qg.,
tumor) and other organs to quantify the fluorescence intensity.
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Caption: Workflow for in vivo animal imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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